d-Sydnocarb-D5
説明
特性
分子式 |
C₁₈H₁₃D₅N₄O₂ |
|---|---|
分子量 |
327.39 |
同義語 |
(S)-3-(1-Methyl-2-phenylethyl)-5-[[(phenylamino)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt-D5; 3-[(1S)-1-Methyl-2-phenylethyl]-5-[[(phenylamino)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt-D5 |
製品の起源 |
United States |
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Key Properties of d-Sydnocarb-D5 and Structurally Related Deuterated Compounds
Key Differences :
- Structural Backbone: While d-Sydnocarb-D5 is derived from a psychostimulant scaffold, 5-Hydroxyindoleacetic acid-D5 and Glycine-D5 are deuterated metabolites or amino acids, reflecting distinct applications in neurotransmitter vs. protein research .
- Analytical Sensitivity: 5-Hydroxyindoleacetic acid-D5 is pre-diluted in methanol (100 µg/mL), optimizing it for direct LC-MS injection, whereas Asocainol-D5 requires reconstitution .
Functional Comparison with Deuterated Standards
Deuterated compounds serve as critical tools for minimizing matrix effects in complex biological samples. For example:
- d-Sydnocarb-D5 vs. JWH-073 Metabolite-D5: Both are used in synthetic cannabinoid detection, but JWH-073 metabolites target specific hydroxylated derivatives, whereas d-Sydnocarb-D5’s application remains unspecified in the evidence .
準備方法
Catalytic Deuteration via Hydrogen-Deuterium Exchange
A cornerstone of d-Sydnocarb-D5 synthesis involves catalytic deuteration, where hydrogen atoms are replaced with deuterium using transition metal catalysts. For aromatic deuteration, palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) in deuterium gas (D₂) atmospheres facilitates selective H/D exchange at activated positions. For example, Friedel-Crafts acylation followed by catalytic reduction with D₂ achieves perdeuteration of alkyl chains in related mesomorphic compounds. Applied to sydnocarb’s structure, this method could target the β-phenylisopropyl group, though regioselectivity challenges necessitate careful optimization.
Stepwise Functional Group Modification
Sydnocarb’s mesoionic core complicates direct deuteration. A stepwise approach involves:
-
Synthesis of Non-Deuterated Sydnocarb : Condensation of phenylisopropylamine with mesoionic sydnone precursors under basic conditions.
-
Post-Synthetic Deuteration : Selective deuteration of the phenyl or isopropyl groups via base-catalyzed exchange (e.g., using D₂O and NaOD). For instance, α-deuterons on alkyl chains are introduced by Schmidt rearrangement in D₂SO₄.
Analytical Characterization of d-Sydnocarb-D5
Post-synthesis, rigorous analytical workflows ensure isotopic purity and structural integrity:
Data from these methods validate the success of deuteration and exclude side products like over-deuterated analogs or structural isomers.
Challenges in Synthesis
Regioselectivity and Side Reactions
Deuterating the phenylisopropyl moiety risks unintended deuteration at the sydnone ring, which could alter pharmacological activity. Computational modeling, such as molecular dynamics (MD) simulations, predicts favorable deuteration sites by analyzing steric and electronic environments. For example, MD simulations of DAT-bound sydnocarb analogs highlight the β-phenyl group as a tolerant site for isotopic substitution.
Stability of Deuterated Intermediates
Deuterated intermediates, particularly those with labile C-D bonds, may degrade under acidic or basic conditions. Stabilizing strategies include:
-
Low-Temperature Reactions : Conducting deuteration at 4°C to minimize bond cleavage.
-
Protecting Groups : Temporarily shielding reactive sites (e.g., sydnone nitrogen) with tert-butoxycarbonyl (Boc) groups.
Applications in Doping Analytics and Beyond
d-Sydnocarb-D5’s primary application lies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for detecting sydnocarb abuse in sports. Its co-elution with non-deuterated sydnocarb in chromatographic systems enables internal standardization, improving quantification accuracy. Beyond anti-doping efforts, deuterated analogs facilitate pharmacokinetic studies by tracing drug metabolism without isotopic interference.
Q & A
Q. What are the key methodological considerations for synthesizing d-Sydnocarb-D5, and how can purity be validated?
Synthesis of d-Sydnocarb-D5 requires rigorous control of reaction conditions (e.g., temperature, solvent selection, and catalyst ratios) to minimize byproducts. Purity validation should employ orthogonal analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for quantitative analysis of impurities.
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.
- Elemental Analysis to verify stoichiometric consistency. Experimental protocols must adhere to reproducibility guidelines, including detailed documentation of synthetic steps and characterization data .
Q. How can researchers design experiments to investigate d-Sydnocarb-D5's pharmacological mechanisms in vitro and in vivo?
- In vitro studies : Use cell-based assays (e.g., receptor binding or enzyme inhibition assays) with controlled variables (pH, temperature, cell line selection). Include dose-response curves to establish EC₅₀/IC₅₀ values.
- In vivo studies : Prioritize pharmacokinetic (PK) and pharmacodynamic (PD) profiling, including bioavailability, half-life, and tissue distribution. Ensure ethical compliance in animal models and validate results using statistical methods (e.g., ANOVA for inter-group comparisons) .
Q. What stability challenges arise in storing d-Sydnocarb-D5, and how can degradation products be monitored?
Stability studies should assess:
- Thermal degradation via accelerated stability testing (40°C/75% RH).
- Photolytic sensitivity using UV-Vis spectroscopy under ICH Q1B guidelines.
- Hydrolytic pathways by varying pH conditions. Degradation products are identified using LC-MS/MS and compared against synthetic standards. Data should be analyzed for kinetic degradation models .
Q. Which spectroscopic and chromatographic techniques are critical for distinguishing d-Sydnocarb-D5 from its analogs?
- Chiral Chromatography to resolve enantiomeric impurities.
- X-ray Crystallography for absolute configuration determination.
- Infrared (IR) Spectroscopy to confirm functional groups. Cross-validate results with computational methods (e.g., DFT calculations for vibrational spectra) .
Advanced Research Questions
Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data for d-Sydnocarb-D5?
Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. Strategies include:
- Metabolite Profiling : Identify active/inactive metabolites using LC-HRMS.
- Physiologically Based Pharmacokinetic (PBPK) Modeling to predict in vivo behavior.
- Target Engagement Studies (e.g., PET imaging) to confirm compound-receptor interactions in vivo. Contradictions should be analyzed through iterative hypothesis testing and Bayesian statistical frameworks .
Q. What experimental and computational approaches optimize d-Sydnocarb-D5's enantiomeric purity for stereoselective activity studies?
- Dynamic Kinetic Resolution (DKR) : Use chiral catalysts or enzymes (e.g., lipases) to enhance enantioselectivity.
- Molecular Dynamics Simulations : Predict binding affinities for enantiomers with target proteins.
- Circular Dichroism (CD) : Monitor conformational changes in target biomolecules upon enantiomer binding. Validate results against crystallographic data and pharmacological assays .
Q. How can structure-activity relationship (SAR) studies for d-Sydnocarb-D5 address conflicting data across different biological assays?
- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, Ki, EC₅₀) to identify trends.
- Free Energy Perturbation (FEP) Calculations : Quantify binding energy differences for analog modifications.
- Assay-Specific Artifact Screening : Test for interference from solvents, detergents, or assay plate materials. Contradictions may highlight context-dependent target modulation (e.g., allosteric vs. orthosteric binding) .
Q. What interdisciplinary methodologies are critical for evaluating d-Sydnocarb-D5's potential in non-traditional therapeutic areas (e.g., neuroinflammation or metabolic disorders)?
- Multi-Omics Integration : Combine transcriptomic, proteomic, and metabolomic datasets to map mechanism-of-action.
- Organ-on-a-Chip Models : Test compound efficacy in human-relevant tissue microenvironments.
- Machine Learning : Train models on chemical descriptors and bioactivity data to predict novel applications. Cross-disciplinary collaboration ensures robustness against siloed data biases .
Methodological Guidelines
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
- Reproducibility : Document experimental protocols in line with journal standards (e.g., Beilstein Journal of Organic Chemistry’s requirements for supplementary data) .
- Ethical Compliance : Obtain institutional review for biological studies and disclose conflicts of interest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
